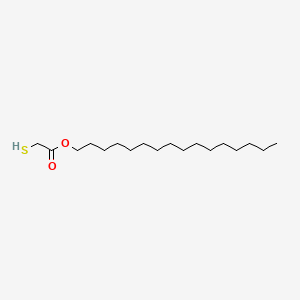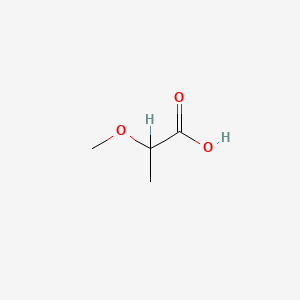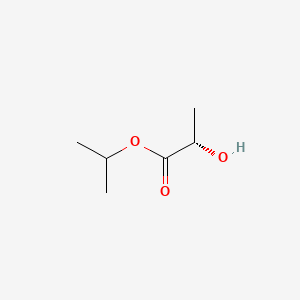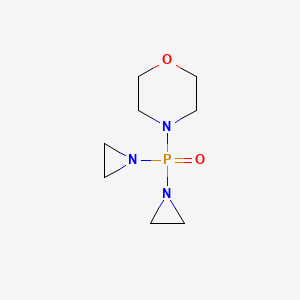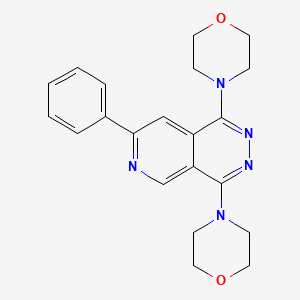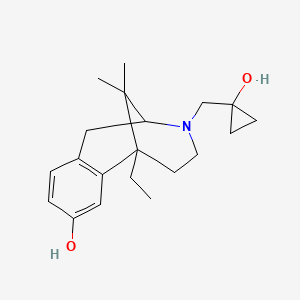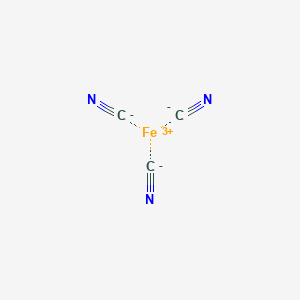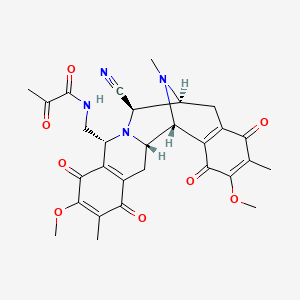
Saframycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin A is a natural product found in Streptomyces lavendulae with data available.
Wissenschaftliche Forschungsanwendungen
Target Identification and Antiproliferative Effects
Saframycin A (SafA) is known for its potent antiproliferative effects on leukemia and tumor-derived cells. Research has identified Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a protein target for saframycins, which forms a ternary complex with saframycin-related compounds and DNA, inducing a toxic response in cells. This discovery opens up new avenues for chemotherapeutic intervention targeting GAPDH (Xing et al., 2004).
Biosynthetic Mechanism
The nonribosomal peptide synthetase SfmC is crucial in transforming dipeptidyl substrates into the complex saframycin scaffold. This involves a series of enzymatic reactions, including the reduction of peptidyl thioesters and iterative Pictet-Spengler reactions, highlighting the intricate biosynthetic mechanism of saframycin A (Koketsu et al., 2010).
Methyltransferase Activity in Biosynthesis
Saframycin MX1 biosynthesis involves the O-methyltransferase, SafC, which catalyzes the O-methylation of catechol derivatives. This finding is significant for understanding the early steps in the biosynthesis of saframycin MX1, and SafC's unique regioselectivity presents biotechnological potential (Nelson et al., 2007).
Transcriptional Response in Yeast Cells
In yeast cells sensitive to saframycin A, transcription profiling revealed that both saframycin A and its synthetic analog QAD generated nearly identical profiles, affecting genes involved in glycolysis, oxidative stress, and protein degradation. Notably, neither drug affected DNA-damage repair genes, suggesting a different mechanism of action than previously hypothesized (Plowright et al., 2002).
Gene Cluster Characterization
The biosynthetic gene cluster for saframycin A in Streptomyces lavendulae has been characterized, revealing 30 genes that encode a nonribosomal peptide synthetase system and other necessary components. This study provides insights into the tetrahydroisoquinoline biosynthesis and the feasibility of generating structurally complex analogs through combinatorial biosynthesis (Li et al., 2007).
Eigenschaften
Produktname |
Saframycin A |
|---|---|
Molekularformel |
C29H30N4O8 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |
InChI-Schlüssel |
JNEGMBHBUAJRSX-SHUHUVMISA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Synonyme |
21-cyanosaframycin B saframycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
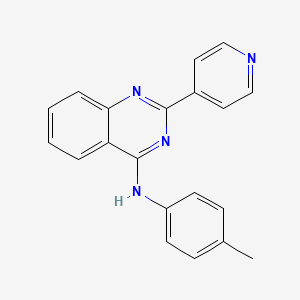
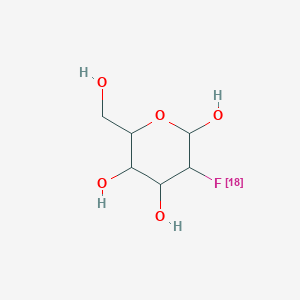
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)
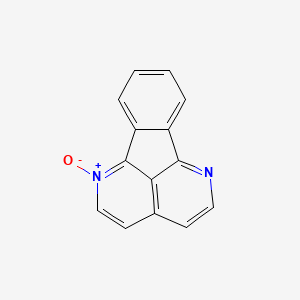
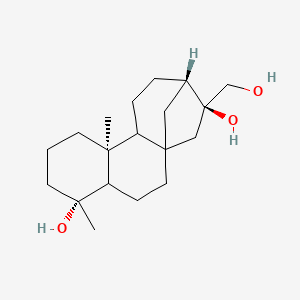
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)
